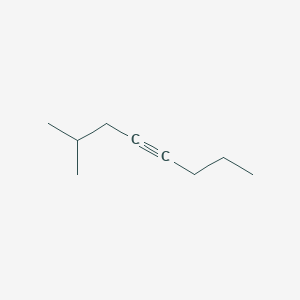

2-Methyl-4-octyne

Vue d'ensemble

Description

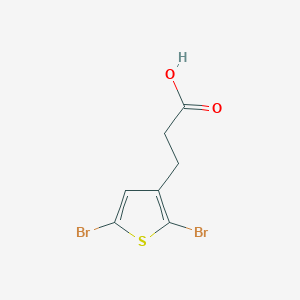

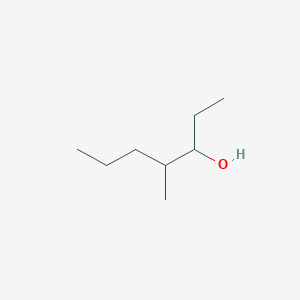

2-Methyl-4-octyne, also known as 2-Methyl-4-octyne-3,7-diol, is an organic compound that belongs to the alkyne family. It is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. This compound has several applications in scientific research, including its use in the synthesis of other organic compounds and as a reagent in biochemical assays. In

Applications De Recherche Scientifique

2-Methyl-4-octynectyne has several applications in scientific research. It is commonly used as a reagent in biochemical assays to inhibit the activity of enzymes such as cytochrome P450. This compound has also been used in the synthesis of other organic compounds, including natural products such as the antifungal agent 3,4-dihydroxy-2-methylbenzoic acid. Additionally, 2-Methyl-4-octynectyne has been used as a starting material in the synthesis of various bioactive compounds, including anticancer agents.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-octynectyne involves the inhibition of enzymes such as cytochrome P450. This inhibition occurs through the formation of a covalent bond between the alkyne group of 2-Methyl-4-octynectyne and the heme group of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.

Effets Biochimiques Et Physiologiques

2-Methyl-4-octynectyne has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. Additionally, 2-Methyl-4-octynectyne has been shown to have antifungal and anticancer activity, making it a potential candidate for the development of new drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-Methyl-4-octynectyne in lab experiments is its high purity and yield. This compound can be synthesized using various methods, all of which yield 2-Methyl-4-octynectyne with high purity and yield. Additionally, 2-Methyl-4-octynectyne has a well-characterized mechanism of action, making it a useful tool for studying enzyme inhibition.

One limitation of using 2-Methyl-4-octynectyne in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to handle with care and follow proper safety protocols.

Orientations Futures

There are several future directions for the use of 2-Methyl-4-octynectyne in scientific research. One potential direction is the development of new drugs based on the structure of 2-Methyl-4-octynectyne. This compound has demonstrated antifungal and anticancer activity, making it a potential candidate for the development of new drugs in these areas.

Another potential direction is the use of 2-Methyl-4-octynectyne in the study of enzyme inhibition. This compound has a well-characterized mechanism of action and can be used as a tool for studying the inhibition of cytochrome P450 enzymes. Additionally, 2-Methyl-4-octynectyne can be used in the study of other enzymes that are inhibited by alkynes.

Conclusion:

In conclusion, 2-Methyl-4-octynectyne is an organic compound with several applications in scientific research. Its high purity and yield, well-characterized mechanism of action, and potential for the development of new drugs make it a useful tool for studying enzyme inhibition and other biochemical processes. However, its potential toxicity must be taken into consideration when handling this compound in lab experiments.

Propriétés

Numéro CAS |

10306-94-2 |

|---|---|

Nom du produit |

2-Methyl-4-octyne |

Formule moléculaire |

C9H16 |

Poids moléculaire |

124.22 g/mol |

Nom IUPAC |

2-methyloct-4-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |

Clé InChI |

MBLOALSHICMMKJ-UHFFFAOYSA-N |

SMILES |

CCCC#CCC(C)C |

SMILES canonique |

CCCC#CCC(C)C |

Synonymes |

2-Methyl-4-octyne |

Origine du produit |

United States |

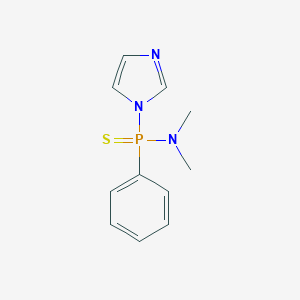

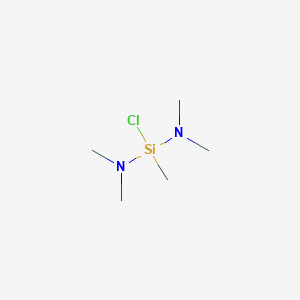

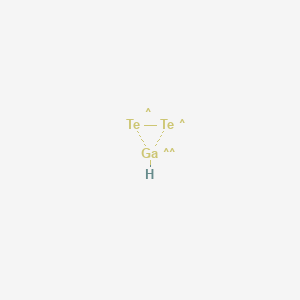

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.